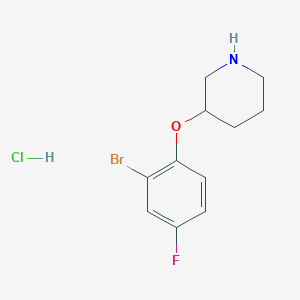

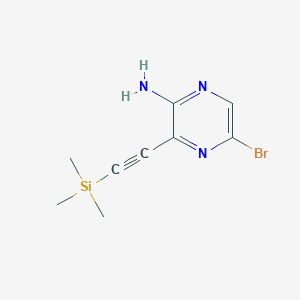

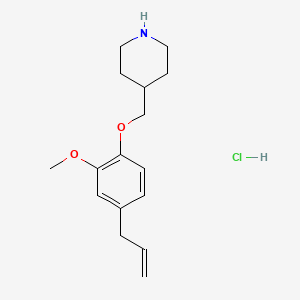

![molecular formula C9H10BrNO B1525743 6-溴-3-甲基-3,4-二氢-2H-苯并[b][1,4]恶嗪 CAS No. 1254332-84-7](/img/structure/B1525743.png)

6-溴-3-甲基-3,4-二氢-2H-苯并[b][1,4]恶嗪

描述

Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving "6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine" .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine” are not explicitly provided in the search results .科学研究应用

1. Synthesis of Enantiomers

- Summary of Application: This compound is used in the synthesis of individual (S)-enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[1,4]benzoxazines .

- Methods of Application: The synthesis is achieved via an acylative kinetic resolution of racemates using (S)-naproxen acyl chloride as a diastereoselective chiral resolving agent . The acylation of racemic benzoxazines with (S)-naproxen acyl chloride afforded (S,S)-diastereomers of amides as the major products, which were isolated in diastereomerically pure form (>99% de) by recrystallization or flash column chromatography on silica gel . The acidic hydrolysis of (S,S)-amides gave (S)-enantiomers (>99% ee according to chiral HPLC) of 6-substituted 3-methyl-3,4-dihydro-2H-[1,4]benzoxazines .

- Results or Outcomes: The synthesized enantiomerically pure 6-substituted 3-methylbenzoxazines can be used in the synthesis of biologically active compounds .

2. Structural Characterization and Computational Analysis

- Summary of Application: A derivative of the compound, (E)-6-bromo-3-(3,4-dimethoxybenzylidene)-7-methoxy-1-tosyl-2,3-dihydroquinolin-4(1H)-one, has been synthesized and characterized structurally .

- Methods of Application: The compound was synthesized through reported method via aza Baylis Hillman, 1,3-rearrangement and intramolecular amination reactions . The structure of the newly synthesized compound was characterized by FTIR, NMR, HRMS, and X-ray diffraction techniques .

- Results or Outcomes: A molecular docking study revealed feasible binding modes of the title compound to the protein target, which showed small binding free energies . The intermolecular interaction of the target molecule was studied by utilizing 2D and 3D Hirshfeld surface techniques . The optimized molecular geometry, vibrational frequencies, and frontier molecular orbital energies of the compound were studied using density functional theory .

3. Synthesis of Benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one Derivatives

- Summary of Application: This compound is used in the synthesis of benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one derivatives .

- Methods of Application: The synthesis is achieved through the Mitsunobu reaction and sequential cyclization . Various tricyclic fused benzoxazinyl-oxazolidinones were obtained in good to excellent yields and high enantioselectivities .

- Results or Outcomes: The synthesized benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one derivatives have been applied to the synthesis of key intermediates of drug candidates .

4. Pharmacological Activities of 1,2,4-Benzothiadiazine-1,1-Dioxide Derivatives

- Summary of Application: 1,2,4-Benzothiadiazine-1,1-dioxide derivatives, which can be synthesized from 6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine, have been found to possess various pharmacological activities .

- Methods of Application: The compound is synthesized and then tested for various biological activities .

- Results or Outcomes: The derivatives have shown antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, AMPA receptor modulators, KATP channel activators, etc. activities .

5. Synthesis of Tricyclic Fused Benzoxazinyl-Oxazolidinones

- Summary of Application: This compound is used in the synthesis of tricyclic fused benzoxazinyl-oxazolidinones .

- Methods of Application: The synthesis is achieved through various reactions .

- Results or Outcomes: The synthesized tricyclic fused benzoxazinyl-oxazolidinones have shown antibacterial, anticancer, antithrombotic, anticonvulsant, 5-HT6 receptor antagonists, bladder-selective potassium channel openers, dopamine agonists, inhibitors of PI3Kinase, and activator of PGI2 receptor activities .

6. Synthesis of Benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one Derivatives

- Summary of Application: This compound is used in the synthesis of benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one derivatives .

- Methods of Application: The synthesis is achieved through the Mitsunobu reaction and sequential cyclization . Various tricyclic fused benzoxazinyl-oxazolidinones (20 examples) were obtained in good to excellent yields and high enantioselectivities with facile operation .

- Results or Outcomes: The synthesized benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one derivatives have been applied to the synthesis of key intermediates of drug candidates .

安全和危害

未来方向

属性

IUPAC Name |

6-bromo-3-methyl-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-6-5-12-9-3-2-7(10)4-8(9)11-6/h2-4,6,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMUKFVLKNTFNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C(N1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

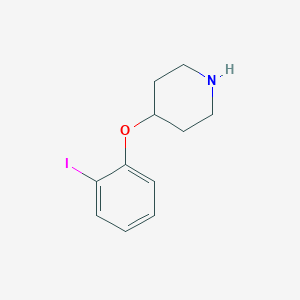

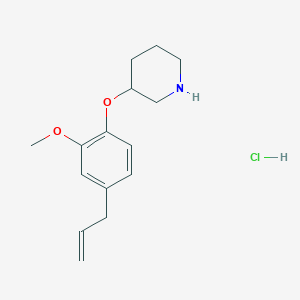

![4-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride](/img/structure/B1525666.png)

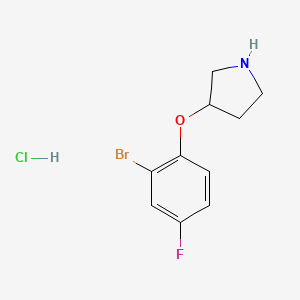

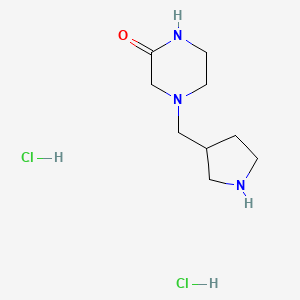

![3-[(2-Bromo-4-fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1525667.png)

![4-{[(3-Bromobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1525668.png)

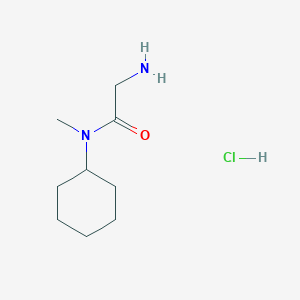

![(2S,4S)-4-{4-[(Benzyloxy)carbonyl]phenoxy}-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1525669.png)

![3-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1525678.png)